molecular formula C11H13N3 B351726 N3,N3-dimethylisoquinoline-1,3-diamine CAS No. 58814-55-4

N3,N3-dimethylisoquinoline-1,3-diamine

Cat. No.: B351726
CAS No.: 58814-55-4
M. Wt: 187.24g/mol
InChI Key: HIARQWAOAUEZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3,N3-dimethylisoquinoline-1,3-diamine is an organic compound with the molecular formula C12H15N3 It is a derivative of isoquinoline, featuring two amine groups at the 1 and 3 positions, with both amine groups being dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-dimethylisoquinoline-1,3-diamine typically involves the following steps:

    Starting Material: Isoquinoline is used as the starting material.

    Nitration: Isoquinoline undergoes nitration to form 1-nitroisoquinoline.

    Reduction: The nitro group is reduced to an amine group, yielding 1-aminoisoquinoline.

    Dimethylation: The amine group at the 1 position is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to form 1-dimethylaminoisoquinoline.

    Amination: The 3 position is then aminated using a suitable reagent, such as ammonia or an amine source, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N3,N3-dimethylisoquinoline-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

N3,N3-dimethylisoquinoline-1,3-diamine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N3,N3-dimethylisoquinoline-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the isoquinoline core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

    1,3-Diaminoisoquinoline: Lacks the dimethyl groups, leading to different reactivity and biological activity.

    3-N,3-N-dimethylquinoline-1,3-diamine: Similar structure but with a quinoline core instead of isoquinoline.

    N,N-Dimethyl-1,2-diaminoisoquinoline: Different position of amine groups, affecting its chemical properties.

Uniqueness: N3,N3-dimethylisoquinoline-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of dimethyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

58814-55-4

Molecular Formula

C11H13N3

Molecular Weight

187.24g/mol

IUPAC Name

3-N,3-N-dimethylisoquinoline-1,3-diamine

InChI

InChI=1S/C11H13N3/c1-14(2)10-7-8-5-3-4-6-9(8)11(12)13-10/h3-7H,1-2H3,(H2,12,13)

InChI Key

HIARQWAOAUEZDE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=CC=CC=C2C(=N1)N

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

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